N-Methoxy-4-nitrobenzamide
Overview
Description
N-Methoxy-4-nitrobenzamide: is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxy group and the benzene ring is substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing N-Methoxy-4-nitrobenzamide involves the direct condensation of 4-nitrobenzoic acid with methoxyamine.
Alternative Method: Another method involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid, which is then converted to this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-Methoxy-4-nitrobenzamide can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium azide, reducing agents.
Major Products:
Reduction: Corresponding amines.
Substitution: Amino derivatives of this compound.
Scientific Research Applications
Chemistry: N-Methoxy-4-nitrobenzamide is used as a building block in organic synthesis.
Biology and Medicine: Research on this compound and its derivatives has shown potential anti-inflammatory and antimicrobial properties. These compounds can be used as lead compounds for the development of new drugs .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-Methoxy-4-nitrobenzamide is not well-documented. its derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The nitro group and methoxy group on the benzene ring may play a role in the compound’s interaction with molecular targets .
Comparison with Similar Compounds
2-Methoxy-4-nitrobenzoic acid: This compound is a precursor in the synthesis of N-Methoxy-4-nitrobenzamide.
N-Methoxy-N-methyl-4-nitrobenzamide: This compound has a similar structure but with an additional methyl group on the amide nitrogen.
N-Ethyl-4-methoxy-3-nitrobenzamide: This compound has an ethyl group instead of a methoxy group on the amide nitrogen.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-methoxy-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYJXGWKHLZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328208 | |
Record name | N-methoxy-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-79-2 | |
Record name | N-methoxy-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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